5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole
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Overview
Description
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole is a complex heterocyclic compound that features a thiazole ring, a pyridazine ring, and a pyridine ring
Scientific Research Applications
Synthesis and Structural Characterization
- A compound structurally related to 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole was synthesized and characterized, contributing to the understanding of molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns, which are critical for designing molecules with desired chemical and physical properties (Böck et al., 2021).
Antimicrobial Activities
- Compounds similar to this compound have been developed and demonstrated notable antimicrobial activity against several bacterial and fungal strains, indicating the potential use of such compounds in developing new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).
Structural Analysis and Computational Studies
- The synthesis and structural analysis of related compounds, along with computational studies like molecular docking, provide insights into the binding modes of these molecules, aiding in the design of more effective compounds for various applications (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Crystallography and Material Science
- Detailed structural characterization of compounds similar to this compound, including polymorphic forms and crystal structures, informs the field of crystallography and material science, contributing to the development of materials with specific properties (Böck et al., 2020).
Cytotoxicity and Potential in Cancer Research
- Novel pyridine-thiazole hybrid molecules, structurally related to the compound , show high antiproliferative activity against various types of tumor cell lines, highlighting their potential as anticancer agents. Such studies are crucial in the discovery and development of new cancer therapeutics (Ivasechko et al., 2022).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the Pyridazine Ring: This can be achieved through a condensation reaction between a hydrazine derivative and a diketone or a similar compound.
Attachment of the 4-Bromobenzyl Group: This step involves a nucleophilic substitution reaction where the bromobenzyl group is introduced to the pyridazine ring.
Final Assembly: The final step involves coupling the thiazole and pyridazine intermediates under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo various substitution reactions, especially at the bromobenzyl group and the thiazole ring.
Common Reagents and Conditions
- **Oxid
Properties
IUPAC Name |
5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4S2/c1-13-19(27-20(23-13)15-3-2-10-22-11-15)17-8-9-18(25-24-17)26-12-14-4-6-16(21)7-5-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFOYNAOWGSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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